molecular formula C5H8ClN5 B029266 Deisopropylatrazine CAS No. 1007-28-9

Deisopropylatrazine

Cat. No.: B029266
CAS No.: 1007-28-9
M. Wt: 173.6 g/mol
InChI Key: IVENSCMCQBJAKW-UHFFFAOYSA-N
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Description

Deisopropylatrazine is a degradation product of atrazine, a widely used herbicide. Atrazine is known for its effectiveness in controlling broadleaf and grassy weeds, particularly in crops like corn and sugarcane. This compound is formed when atrazine undergoes microbial or chemical degradation in the environment. This compound is of significant interest due to its persistence in soil and water, as well as its potential environmental and health impacts .

Mechanism of Action

Target of Action

Deisopropylatrazine, also known as Atrazine-desisopropyl, is believed to act as an agonist of the GABAA receptor . This receptor plays a crucial role in regulating neuronal excitability .

Mode of Action

While the exact mechanism of action of this compound remains incompletely understood, it is believed to enhance GABAA receptor activity, leading to a reduction in neuronal excitability .

Biochemical Pathways

This compound is a metabolite of atrazine, which is degraded by successive N-dealkylation to deethylatrazine (desethylatrazine) or this compound (desisopropyl atrazine), and didealkylatrazine (commonly called diaminochlorotriazine or DACT), the major urinary metabolite . The dealkylation of atrazine is carried out by microsomal cytochrome P450 enzymes .

Pharmacokinetics

Atrazine, from which this compound is derived, is rapidly absorbed from the gastrointestinal tract . Absorption of atrazine, based on excretion of atrazine and its metabolites in the urine of rats during 72–96 hours after dosing, ranged from at least 37% to at least 66% . The major route of excretion is urinary .

Result of Action

The toxicity of atrazine along with its metabolites desethylatrazine and this compound was evaluated on the amphipods Hyalella azteca and Diporeia sp., and the unicellular algae Pseudokirchneriella subcapitata. It was found to be the most toxic followed by desethylatrazine and this compound and algae being the most sensitive of all .

Action Environment

The degradation of atrazine, from which this compound is derived, is influenced by various environmental factors. For instance, it was found that SO4˙− displayed a more distinctive preference to the ethyl function group of atrazine than HO˙, leading to the higher ratio of deethyl products to this compound in UV/PDS system than that in UV/H2O2 system in pure water . The degradation of atrazine by microbial species is increasingly being recognized as an eco-friendly, economically feasible, and sustainable bioremediation strategy .

Biochemical Analysis

Biochemical Properties

Deisopropylatrazine interacts with various enzymes and proteins in biochemical reactions . It is a product of Atrazine degradation, a process that involves several microbial species

Cellular Effects

This compound has been found to exert effects on various types of cells. For instance, it has been shown to have toxicity on aquatic organisms, affecting their growth and enzymatic processes . It influences cell function by exerting mutagenicity, genotoxicity, and causing defective cell division .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, potentially through enzyme inhibition or activation. The exact molecular mechanisms are still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that most of the added this compound is rapidly degraded, especially in soils with a history of Atrazine application . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it has acute and chronic toxicity on aquatic organisms, with sensitivity highest for algae

Metabolic Pathways

This compound is involved in the metabolic pathways of Atrazine degradation . It interacts with various enzymes in this process. The effects of this compound on metabolic flux or metabolite levels are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation . The specifics of these interactions and their effects are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deisopropylatrazine is typically synthesized through the degradation of atrazine. This process can occur under various conditions, including UV/H₂O₂ and UV/PDS systems. In these systems, atrazine is exposed to ultraviolet light in the presence of hydrogen peroxide or peroxydisulfate, leading to the formation of this compound .

Industrial Production Methods: While industrial production of this compound is not common, it can be produced in laboratory settings for research purposes. The degradation of atrazine in controlled environments, such as water treatment facilities, can also result in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Deisopropylatrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Deisopropylatrazine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Deisopropylatrazine is unique due to its specific formation pathway and its potential environmental persistence. Unlike deethylatrazine, which is more commonly formed, this compound provides insights into different degradation mechanisms of atrazine .

Properties

IUPAC Name

6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVENSCMCQBJAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037495
Record name Deisopropylatrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-28-9
Record name Deisopropylatrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Deisopropylatrazine
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Record name 1007-28-9
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Record name Deisopropylatrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-
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Record name DESISOPROPYLATRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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